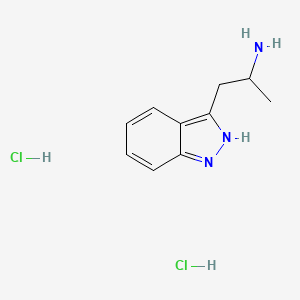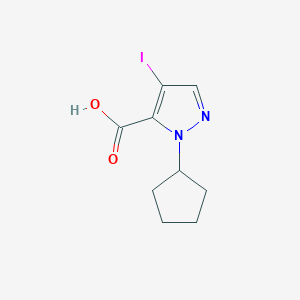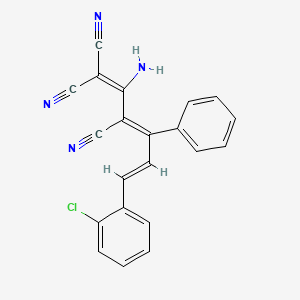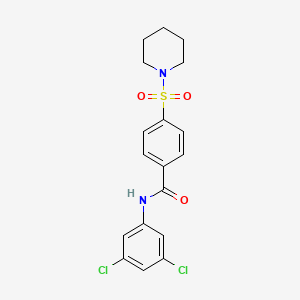![molecular formula C21H25N3OS B2709946 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide CAS No. 863593-58-2](/img/structure/B2709946.png)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide” is a chemical compound that belongs to the class of organic compounds known as thiazolopyridines .
Synthesis Analysis
The synthesis of similar thiazolo[5,4-b]pyridine analogues has been reported in the literature . These compounds were prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Further structural analysis can be performed using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridine analogues have been studied . The structure-activity relationships (SAR) study showed that certain functionalities were important for their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the melting point of a similar compound was reported to be 220–222 °C . The 1H NMR and 13C NMR spectra were also reported .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Novel pyridine-thiazole hybrid molecules have demonstrated significant anticancer activity against a variety of cancer cell lines, suggesting their potential as promising anticancer agents. These compounds have been shown to possess high antiproliferative activity, particularly against carcinomas of colon, breast, lung, glioblastoma, and leukemia, with certain derivatives displaying selective toxicity towards cancer cells over normal cells. The mechanism of action is suggested to involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Antimicrobial and Antifungal Applications
- A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has been synthesized and evaluated for antimicrobial activity against pathogenic bacteria and fungi. Some compounds showed moderate to potent inhibitory effects, especially against Pseudomonas aeruginosa and Escherichia coli, indicating their potential as synthetic antimicrobial agents (Lozynskyi et al., 2021).
Anti-Inflammatory and Analgesic Activities
- Research on mono, bi, and tricyclic pyrimidine derivatives has revealed compounds with notable anti-inflammatory and analgesic activities. These findings highlight the potential therapeutic applications of such derivatives in treating conditions requiring anti-inflammatory and analgesic interventions (Sondhi et al., 2005).
Antiviral Activity
- Studies on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives have demonstrated potential antiviral activities, showcasing the versatility of thiazolo[5,4-b]pyridin derivatives in the development of new antiviral agents (Attaby et al., 2006).
Molecular Docking and Cytotoxicity Studies
- Synthesis and molecular docking studies of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety have been conducted, revealing remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. These studies suggest that such compounds could be further explored for their therapeutic potential (Abouzied et al., 2022).
Mécanisme D'action
Target of Action
The primary target of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide is the phosphoinositide 3-kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide interacts with PI3K by binding to the kinase through key hydrogen bonds . This interaction inhibits the enzymatic activity of PI3K, leading to changes in cellular functions controlled by this enzyme .
Biochemical Pathways
The inhibition of PI3K by N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide affects various biochemical pathways. PI3K is a part of the PI3K/Akt/mTOR signaling pathway, which controls tumor growth, proliferation, and apoptosis . Therefore, the inhibition of PI3K can lead to the suppression of these pathways, potentially leading to antitumor effects .
Pharmacokinetics
Similar compounds have shown good systemic exposure and oral bioavailability
Result of Action
The molecular and cellular effects of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide’s action are primarily related to its inhibitory effect on PI3K. This inhibition can lead to a decrease in tumor growth and proliferation due to the suppression of the PI3K/Akt/mTOR signaling pathway .
Orientations Futures
The future directions for research on “N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-propylpentanamide” and similar compounds could include further exploration of their biological activity and potential applications in medicine . Further studies could also focus on optimizing the synthesis process and improving the yield .
Propriétés
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-4-8-15(9-5-2)19(25)23-17-11-6-10-16(14(17)3)20-24-18-12-7-13-22-21(18)26-20/h6-7,10-13,15H,4-5,8-9H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACUCCYDNSSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2709863.png)
![3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709864.png)
![3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B2709865.png)





![4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2709875.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2709878.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)